molecular formula C13H17N3O4S B2473113 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide CAS No. 1448069-53-1

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2473113
CAS No.: 1448069-53-1
M. Wt: 311.36
InChI Key: AGCUFCLKOQEXEH-UHFFFAOYSA-N
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Description

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes a benzamide core, a but-2-yn-1-yl linker, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide typically involves multiple stepsThe final step involves the addition of the dimethylsulfamoyl group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the alkyne group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylsulfamoyl fluoride
  • 2-(prop-2-yn-1-yloxy)-1,3-benzothiazole

Uniqueness

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the alkyne linker distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[4-(dimethylsulfamoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-16(2)21(18,19)15-9-5-6-10-20-12-8-4-3-7-11(12)13(14)17/h3-4,7-8,15H,9-10H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCUFCLKOQEXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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